molecular formula C58H94O26 B1673157 Jujuboside D CAS No. 194851-84-8

Jujuboside D

Cat. No. B1673157
M. Wt: 1207.3 g/mol
InChI Key: KVKRFLVYJLIZFD-RDXFPZGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jujuboside D is a compound that has been isolated from the plant Ziziphus jujuba . It is a type of triterpenoid . The molecular formula of Jujuboside D is C58H94O26 .


Synthesis Analysis

The synthesis of Jujuboside D involves various kinds of chromatography and the structures are identified on the basis of spectral analysis . The triterpene synthesis pathways of Ziziphus jujuba are the MVA synthesis pathway .


Molecular Structure Analysis

The molecular structure of Jujuboside D has been established through spectral analysis . The molecular weight of Jujuboside D is 1207.35 g/mol .


Chemical Reactions Analysis

Jujuboside D is one of the compounds that were isolated from Ziziphus jujuba Mill var. Spinosa (Bunge) Hu ex. H. F. Chou . The chemical reactions involved in the isolation and identification of Jujuboside D are not explicitly mentioned in the available literature.

Scientific Research Applications

Effects on GABA Receptors and Neuronal Activity

Jujuboside A has been shown to modulate gamma-aminobutyric acid (GABA) receptor subunits gene expression in rat hippocampal neurons, suggesting a mechanism through which it may exert sedative effects. This modulation includes the significant increase of GABA(A) receptor alpha1, alpha5, and beta2 subunit mRNAs, hinting at its potential to influence neuronal excitability and neurotransmission (Zili You et al., 2010).

Inhibitory Effects on Excitatory Signal Pathways

Research also demonstrates the inhibitory effects of Jujuboside A on glutamate-mediated excitatory signal pathways in the hippocampus. It significantly blocked glutamate-induced increases in calcium concentration within neurons, suggesting a protective role against excitotoxicity, which is beneficial for conditions like insomnia and anxiety (Mu Zhang et al., 2003).

Autophagy and Apoptosis in Cancer Cells

Jujuboside B has been studied for its antitumor activity, showing that it can induce apoptosis and autophagy in human cancer cells. This dual mechanism contributes to its potential as an anticancer agent, with further implications for understanding the cellular pathways involved in cancer cell death and survival (Mei-Ying Xu et al., 2014).

Sedative and Hypnotic Effects

Jujubosides, particularly from Semen Ziziphi Spinosae, have been shown to exert significant sedative and hypnotic effects, influencing sleep parameters such as total sleep time and rapid eye movement (REM) sleep. These effects underscore the potential of Jujubosides in treating sleep disorders (Jie Cao et al., 2010).

Neuroprotective Effects

Jujuboside A also exhibits neuroprotective effects, as evidenced by its ability to protect cardiomyocytes from injury induced by isoproterenol, a synthetic catecholamine and beta-adrenergic agonist. This protection is mediated through the activation of the PI3K/Akt/mTOR signaling pathway, highlighting a potential therapeutic approach for heart diseases (Dandan Han et al., 2016).

properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41+,42+,43-,44-,45+,46+,47-,48+,49-,50-,51-,52-,54-,55+,56-,57-,58+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKRFLVYJLIZFD-SWCBQSDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jujuboside D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.